molecular formula C4H4BrNS B1272499 4-Bromo-2-methylthiazole CAS No. 298694-30-1

4-Bromo-2-methylthiazole

Cat. No. B1272499
M. Wt: 178.05 g/mol
InChI Key: LYRXILTUZBBMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methylthiazole is a chemical compound with the empirical formula C4H4BrNS and a molecular weight of 178.05 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methylthiazole consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

4-Bromo-2-methylthiazole is a colorless to yellow liquid . It has a density of 1.702 g/cm3 , a boiling point of 199.2ºC at 760 mmHg , and a flash point of 74.3ºC .

Scientific Research Applications

Synthesis of Biologically Active Molecules

4-Bromo-2-methylthiazole: is a key intermediate in the synthesis of various biologically active molecules. Its thiazole ring is a common motif in many drugs and is known for its antimicrobial, antifungal, and antitumor properties . The bromine atom in the compound acts as a good leaving group, facilitating further chemical transformations.

Antitumor and Cytotoxic Agents

Researchers have utilized 4-Bromo-2-methylthiazole to create compounds with potent antitumor and cytotoxic activities. For instance, derivatives containing this moiety have shown significant effects against human tumor cell lines, including prostate cancer . This makes it a valuable compound in cancer research and drug development.

Development of Antimicrobial Drugs

The thiazole ring, part of the 4-Bromo-2-methylthiazole structure, is found in many antimicrobial drugs. The compound can be used to develop new antimicrobial agents that are effective against a range of bacterial and fungal pathogens .

Chemical Synthesis and Material Science

In the field of chemical synthesis and material science, 4-Bromo-2-methylthiazole serves as a building block for creating complex molecular structures. Its reactivity allows for the formation of various functional groups, aiding in the development of new materials with desired properties .

Peptide Coupling Agents

Thiazolium salts derived from 4-Bromo-2-methylthiazole have been applied in peptide synthesis as coupling agents. These compounds facilitate the formation of peptide bonds, which is a crucial step in producing peptides and proteins for pharmaceutical applications .

Agricultural Chemistry

In agricultural chemistry, 4-Bromo-2-methylthiazole derivatives are explored for their potential use as fungicides and biocides. The thiazole ring’s ability to interact with biological systems makes it an interesting candidate for protecting crops against various diseases .

Safety And Hazards

4-Bromo-2-methylthiazole is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

4-bromo-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-6-4(5)2-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRXILTUZBBMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376796
Record name 4-Bromo-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylthiazole

CAS RN

298694-30-1
Record name 4-Bromo-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-methyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-methylthiazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-methylthiazole
Reactant of Route 3
4-Bromo-2-methylthiazole
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-methylthiazole
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-methylthiazole
Reactant of Route 6
4-Bromo-2-methylthiazole

Citations

For This Compound
10
Citations
VN Kovalenko, NA Sokolov, OG Kulinkovich - Russian Journal of Organic …, 2010 - Springer
… 4-magnesium bromide (XI) prepared from 4-bromo2-methylthiazole (X) [10] proceeded … agent, and the purification of 4-bromo2-methylthiazole (X) by column chromatography on silica …
Number of citations: 10 link.springer.com
RJ Mullins, AM Azman - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
… Specifically, the coupling reaction between 4-bromo-2-methylthiazole and alkyne 137 was carried out over 6 hours at elevated temperatures. In a mere four steps, involving a …
Number of citations: 3 www.sciencedirect.com
B Mu, L Mu, R Schibli, SM Ametamey… - Pharmaceuticals, 2018 - mdpi.com
… on the synthesis and properties of novel ABP688 derivative (16, ThioABP) [24] established the successful application of Sonogashira cross-coupling between 4-bromo-2-methylthiazole (…
Number of citations: 17 www.mdpi.com
G Höfle, N Glaser, T Leibold, U Karama… - Pure and applied …, 2003 - degruyter.com
… [24], followed by Sonogashira coupling with 4-bromo-2-methylthiazole. Esterification of 21 and 22 with 1,3-dicyclohexylcarbodiimide/4-dimethylaminopyridine (DCC/DMAP) gave 23, …
Number of citations: 106 www.degruyter.com
U Karama, G Höfle - European Journal of Organic Chemistry, 2003 - Wiley Online Library
… Sonogashira coupling18 of 11 with 4-bromo-2-methylthiazole gave building block 12 whose enantiomeric purity was determined as 9:1 by 1 H NMR spectroscopy of the Mosher ester (…
ME Cuellar, M Yang, S Karavadhi, YQ Zhang… - European Journal of …, 2023 - Elsevier
… 4-Bromo-2-methylthiazole (A1) was synthesized following procedures reported by Karama et al. [52] Starting from 4 g of 2,4-dibromothiazole, 2.29 g of the product was obtained as a …
Number of citations: 1 www.sciencedirect.com
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
A phenotypic screen of a diverse library of small molecules for inhibition of the development of larvae of the parasitic nematode Haemonchus contortus led to the identification of a 1-…
Number of citations: 29 pubs.acs.org
G Rai, DJ Urban, BT Mott, X Hu, SM Yang… - Journal of medicinal …, 2020 - ACS Publications
… This compound was synthesized from coupling the advanced intermediate VIIIa with 4-bromo-2-methylthiazole using the general Sonogashira coupling procedure F and subsequent …
Number of citations: 28 pubs.acs.org
EA Reiff - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 1 search.proquest.com
AL Hurski, NA Sokolov, OG Kulinkovich - Tetrahedron, 2009 - Elsevier
… A solution of n-BuLi in hexane (1.6 M, 4.6 mL, 7.3 mmol) was added dropwise at −78 C to a stirred solution of 4-bromo-2-methylthiazole 25 22 (1.30 g, 7.3 mmol) in diethyl ether (4.6 mL)…
Number of citations: 24 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.